molecular formula C7H11ClN2S B13501333 3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole

3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole

Cat. No.: B13501333
M. Wt: 190.69 g/mol
InChI Key: AEVAYFTVZPQQLW-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by the introduction of the tert-butyl and chloromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole compounds.

Scientific Research Applications

3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole can be compared with other similar compounds, such as:

    3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one: This compound contains an oxazolidinone ring instead of a thiadiazole ring, leading to different chemical properties and reactivity.

    3-Tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole:

    3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole: The presence of an oxazole ring in this compound results in distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C7H11ClN2S/c1-7(2,3)6-9-5(4-8)11-10-6/h4H2,1-3H3

InChI Key

AEVAYFTVZPQQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC(=N1)CCl

Origin of Product

United States

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